1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
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Overview
Description
“1-[4-(Cyclohexyloxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 449190-86-7 . It has a molecular weight of 218.3 and its IUPAC name is 1-[4-(Cyclohexyloxy)phenyl]ethanone . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a melting point of 80-82 degrees Celsius . It has a density of 1.1±0.1 g/cm^3 and a boiling point of 352.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 64.0±0.3 cm^3 and a polar surface area of 26 Å^2 .Scientific Research Applications
Liquid Crystals and Dielectric Anisotropy
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one and its derivatives have been explored for their applications in liquid crystals, particularly for those with large negative dielectric anisotropy. Research by Osman and Huynh-Ba (1983) discusses the synthesis of certain ethane derivatives that, despite high melting points, can be useful additives in low viscosity, photochemically stable liquid crystal (LC) mixtures with large negative dielectric anisotropy (Osman & Huynh-Ba, 1983).
Drug Intermediate Synthesis
Guo Bao-guo (2012) highlights the synthesis of a structurally similar compound, 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, as an important fragment in the anti-osteoporosis drug Lasofoxifene. This demonstrates the chemical's relevance in pharmaceutical synthesis (Guo, 2012).
Crystal Structure Investigations
The work of Bikas, Emami, and Kozakiewicz (2019) on 1-phenyl-1,2-ethanediol, derived from a similar synthesis process, focuses on understanding its crystal structure through X-ray diffraction. This kind of research aids in comprehending the molecular interactions and structural integrity of related compounds (Bikas, Emami, & Kozakiewicz, 2019).
Photochemistry Studies
Research by Bunce, Taylor, and Holt (1991) on cis-4,4-diphenyl-2-cyclohepten-1-one, a compound with structural similarities, investigates its photochemistry, contributing to our understanding of the behavior of such compounds under light exposure (Bunce, Taylor, & Holt, 1991).
Chiral Building Blocks in Organic Synthesis
Nie Yao (2003) discusses the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1, illustrating the potential of such compounds as chiral building blocks in organic synthesis, a crucial aspect in developing enantiomerically pure pharmaceuticals (Nie, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(4-cyclohexyloxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQLSSWYVCCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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